molecular formula C9H13NO3S B081150 3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt CAS No. 14933-13-2

3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt

Cat. No.: B081150
CAS No.: 14933-13-2
M. Wt: 215.27 g/mol
InChI Key: KQYJTLHBMMEKIY-UHFFFAOYSA-N
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Description

3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt is a zwitterionic compound with the molecular formula C9H13NO3S. It is known for its unique structure, which includes a pyridinium ring substituted with a sulfopropyl group and a hydroxide ion. This compound is often used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt typically involves the reaction of 3-picoline with 1,3-propanesultone. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction mechanism involves the nucleophilic attack of the nitrogen atom in the pyridine ring on the electrophilic carbon atom of the propanesultone, leading to the formation of the sulfopropyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures a higher yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide or thiol derivatives.

    Substitution: The sulfopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted pyridinium compounds.

Scientific Research Applications

3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: The compound is employed in the study of enzyme kinetics and protein-ligand interactions.

    Industry: The compound is used in the formulation of detergents and surfactants.

Mechanism of Action

The mechanism of action of 3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt involves its ability to interact with various molecular targets through electrostatic interactions and hydrogen bonding. The sulfopropyl group can form hydrogen bonds with polar functional groups, while the pyridinium ring can engage in π-π stacking interactions with aromatic compounds. These interactions facilitate the compound’s role as a catalyst and its ability to enhance the solubility of hydrophobic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Sulfopropyl)pyridinium hydroxide
  • 1-(3-Sulfopropyl)-2-methylpyridinium hydroxide
  • 1-(3-Sulfopropyl)-4-methylpyridinium hydroxide

Uniqueness

3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher solubility in water and better catalytic efficiency in certain reactions. Its zwitterionic nature also makes it an excellent candidate for applications requiring both hydrophilic and hydrophobic interactions.

Properties

IUPAC Name

3-(3-methylpyridin-1-ium-1-yl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-9-4-2-5-10(8-9)6-3-7-14(11,12)13/h2,4-5,8H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYJTLHBMMEKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CC=C1)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164220
Record name 3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt
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Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14933-13-2
Record name Pyridinium, 3-methyl-1-(3-sulfopropyl)-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14933-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt
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